molecular formula C7H9ClFNO2S B6226226 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride CAS No. 33719-29-8

4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride

Cat. No. B6226226
CAS RN: 33719-29-8
M. Wt: 225.7
InChI Key:
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Description

4-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride, also known as AMBSF, is an organofluoride compound used in various scientific research applications. It is a colorless, crystalline solid with a molecular formula of C7H8ClFN2O2S and a molecular weight of 244.7 g/mol. AMBSF is a versatile reagent used in biochemistry, organic synthesis, and medicinal chemistry due to its unique ability to react with a wide range of functional groups. Its reactivity is due to the presence of the fluorine atom, which is highly electronegative and can act as a leaving group.

Scientific Research Applications

4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is used in various scientific research applications, including biochemistry, organic synthesis, and medicinal chemistry. In biochemistry, it is used as a reagent for the cleavage of proteins and peptides. In organic synthesis, it is used as a fluorinating agent for the synthesis of fluorinated compounds. In medicinal chemistry, it is used as a reagent for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is based on its ability to react with a wide range of functional groups. The presence of the fluorine atom in the compound makes it highly reactive due to its high electronegativity. The fluorine atom can act as a leaving group, allowing it to react with other functional groups.
Biochemical and Physiological Effects
4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, tyrosine hydroxylase, and chymotrypsin. In addition, it has been found to have an inhibitory effect on the synthesis of prostaglandins and leukotrienes. Furthermore, it has been found to have an inhibitory effect on the release of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride in laboratory experiments is its versatility and reactivity. It can be used to synthesize a wide range of compounds due to its ability to react with a wide range of functional groups. However, it also has some limitations. It is a relatively expensive reagent, and it can be toxic if not handled properly.

Future Directions

The use of 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride in scientific research is expected to continue to grow in the future. Possible future directions for research include the development of new methods for the synthesis of fluorinated compounds, the development of new inhibitors of enzymes, and the development of new therapeutic agents. Additionally, further research into the biochemical and physiological effects of 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride is needed to better understand its potential applications in medicine.

Synthesis Methods

4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 4-aminobenzene-1-sulfonyl chloride with hydrochloric acid in the presence of anhydrous sodium sulfate. The second step involves the reaction of the resulting 4-aminobenzene-1-sulfonyl fluoride with sodium fluoride in the presence of aqueous hydrochloric acid. The overall reaction is as follows:
4-Aminobenzene-1-sulfonyl chloride + Hydrochloric acid + Anhydrous sodium sulfate → 4-Aminobenzene-1-sulfonyl fluoride + Sodium chloride
4-Aminobenzene-1-sulfonyl fluoride + Sodium fluoride + Aqueous hydrochloric acid → 4-(Aminomethyl)benzene-1-sulfonyl fluoride hydrochloride + Sodium chloride

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride involves the reaction of 4-(aminomethyl)benzenesulfonyl chloride with hydrogen fluoride gas in the presence of a catalyst to yield the desired product.", "Starting Materials": [ "4-(aminomethyl)benzenesulfonyl chloride", "Hydrogen fluoride gas", "Catalyst" ], "Reaction": [ "Add 4-(aminomethyl)benzenesulfonyl chloride to a reaction vessel", "Add hydrogen fluoride gas to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 50-60°C", "Stir the reaction mixture for 24-48 hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to yield the crude product", "Dissolve the crude product in a suitable solvent", "Add hydrochloric acid to the solution to yield 4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride", "Filter the solution to remove any solid impurities", "Dry the product under reduced pressure to yield the final product" ] }

CAS RN

33719-29-8

Product Name

4-(aminomethyl)benzene-1-sulfonyl fluoride hydrochloride

Molecular Formula

C7H9ClFNO2S

Molecular Weight

225.7

Purity

95

Origin of Product

United States

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